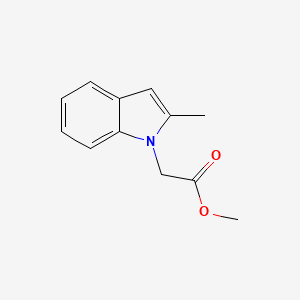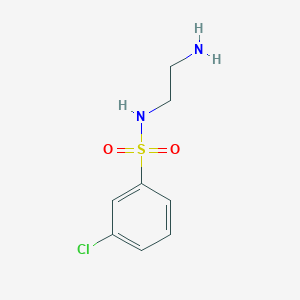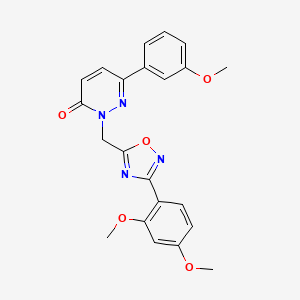![molecular formula C6H13NO3 B3204727 3-[(2-Methoxyethyl)amino]propanoic acid CAS No. 1040073-81-1](/img/structure/B3204727.png)
3-[(2-Methoxyethyl)amino]propanoic acid
Vue d'ensemble
Description
3-[(2-Methoxyethyl)amino]propanoic acid, also known as MPA, is an organic compound that has been increasingly used in scientific research due to its unique properties. It is a versatile compound with a wide range of applications in biochemical and physiological studies, and its ability to act as a buffering agent, making it an important tool in laboratory experiments.
Applications De Recherche Scientifique
Chemical Synthesis and Stereochemistry
3-[(2-Methoxyethyl)amino]propanoic acid has been studied in the context of chemical synthesis and stereochemistry. For instance, its asymmetric synthesis and the assignment of absolute configurations in certain diastereoisomers have been explored. This research is crucial for understanding the stereoselective processes in drug metabolism, providing insight into polymorphically controlled metabolic processes (Shetty & Nelson, 1988).
Corrosion Inhibition
Research into the application of various Schiff's bases, including derivatives of 3-[(2-Methoxyethyl)amino]propanoic acid, has shown their effectiveness as corrosion inhibitors. These compounds demonstrate significant efficiency in protecting mild steel in acidic environments, which is valuable for industrial applications (Gupta et al., 2016).
Polymer Modification
In the field of polymer science, 3-[(2-Methoxyethyl)amino]propanoic acid derivatives have been used to modify poly vinyl alcohol/acrylic acid hydrogels. These modifications result in increased swelling of the polymers and enhanced thermal stability, opening potential applications in medical fields due to their promising biological activities (Aly & El-Mohdy, 2015).
Biocatalytic Synthesis
The compound has also been involved in biocatalytic processes. Specifically, it has been used in synthesizing precursors for β-Substituted-γ-Amino Acids, highlighting the potential for producing optically active compounds efficiently and enantioselectively (Mukherjee & Martínez, 2011).
Safety and Hazards
For more detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Orientations Futures
Propriétés
IUPAC Name |
3-(2-methoxyethylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-10-5-4-7-3-2-6(8)9/h7H,2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGXKFLELPHBDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxyethyl)amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3204662.png)
![[2-(4-Propoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B3204670.png)


![2-iodo-N-[(3-methoxyphenyl)methyl]aniline](/img/structure/B3204690.png)






